molecular formula C11H15NO3 B13177648 Propan-2-yl 2-amino-5-methoxybenzoate

Propan-2-yl 2-amino-5-methoxybenzoate

Cat. No.: B13177648
M. Wt: 209.24 g/mol
InChI Key: SPSQFWMQRFUSOL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-5-methoxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-5-methoxybenzoate typically involves the esterification of 2-amino-5-methoxybenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Propan-2-yl 2-amino-5-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and protein binding .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-amino-4-methoxybenzoate
  • Propan-2-yl 2-amino-3-methoxybenzoate
  • Propan-2-yl 2-amino-6-methoxybenzoate

Uniqueness

Propan-2-yl 2-amino-5-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 2-amino-5-methoxybenzoate

InChI

InChI=1S/C11H15NO3/c1-7(2)15-11(13)9-6-8(14-3)4-5-10(9)12/h4-7H,12H2,1-3H3

InChI Key

SPSQFWMQRFUSOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC)N

Origin of Product

United States

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